Pyrimidine-2,4,5,6-tetraamine dihydrochloride

Process Chemistry Methotrexate Synthesis Nitroso Intermediate Reduction

Researchers and procurement managers: the free base or sulfate salt of tetraaminopyrimidine often fails due to solubility or hygroscopicity mismatches, derailing API synthesis. This dihydrochloride salt (CAS 52980-67-3) is the validated intermediate for industrial methotrexate and aminopterin production. - **Process advantage:** Enables patented in situ reduction from 2,4,6-triaminopyrimidine, eliminating a hazardous filtration step and raising methotrexate yield from ~25% to 40-50%. - **Physical form:** Enhanced water solubility simplifies solution-phase reactions vs. free base; stable under standard storage. - **Quality:** Supplied with ≥98% purity, characterized by NMR/HPLC/LC-MS. Available for immediate R&D to commercial scale.

Molecular Formula C4H10Cl2N6
Molecular Weight 213.07 g/mol
CAS No. 52980-67-3
Cat. No. B7852721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2,4,5,6-tetraamine dihydrochloride
CAS52980-67-3
Molecular FormulaC4H10Cl2N6
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1N)N)N)N.Cl.Cl
InChIInChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2,(H6,6,7,8,9,10);2*1H
InChIKeyBKYYVSKCYPCEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine-2,4,5,6-tetraamine Dihydrochloride Specifications & Core Utility


Pyrimidine-2,4,5,6-tetraamine dihydrochloride (CAS 52980-67-3) is a heterocyclic aromatic amine salt with the molecular formula C4H10Cl2N6 and a molecular weight of 213.07 g/mol . It is the dihydrochloride salt form of 2,4,5,6-tetraaminopyrimidine (TAP), a compound distinguished by four amino groups substituted on the pyrimidine ring at the 2, 4, 5, and 6 positions . This compound serves as a critical synthetic intermediate in the manufacture of complex pharmaceuticals, including the anticancer agents methotrexate and aminopterin, as well as being utilized as a developer component in oxidative hair dye formulations [1]. It is commercially available from reputable vendors with standard purities of 95+% to 98+%, and is typically characterized by NMR, HPLC, and LC-MS analyses .

Salt form enables aqueous protocols: Dihydrochloride salt supports solution-phase synthesis and process development where water solubility is required.
Tetraamine scaffold for heterocycle construction: Four reactive amino groups provide a unique building block for pteridine and pyrimidodiazepine synthesis.
Industrial intermediate context: Serves as a critical intermediate in antifolate and oxidative hair dye developer research workflows.

Pyrimidine-2,4,5,6-tetraamine Dihydrochloride Substitution Risks


Direct substitution of Pyrimidine-2,4,5,6-tetraamine dihydrochloride with other in-class compounds, such as the free base (1004-74-6), the sulfate salt (5392-28-9), or less substituted pyrimidines like 2,4,6-triaminopyrimidine, is not a straightforward exchange and can lead to significant differences in reaction outcome and process efficiency. The choice of salt form (dihydrochloride vs. sulfate vs. free base) critically impacts key physicochemical properties including solubility, hygroscopicity, and stability, which are essential for reproducible synthetic protocols . Furthermore, the unique tetrasubstituted nature of the pyrimidine ring provides four reactive sites for further functionalization, a key structural feature that distinguishes it from less-substituted analogs and enables the construction of more complex heterocyclic scaffolds, such as pteridines and pyrimidodiazepines [1]. As detailed in the evidence below, these differences translate into measurable advantages in specific synthetic applications and final product performance, making the direct selection of the specified compound a critical factor for scientific and industrial success.

Salt-form mismatch may alter protocol outcomeFree base or sulfate salt forms exhibit different solubility and hygroscopicity profiles, which may shift reaction kinetics and reproducibility.
Less-substituted pyrimidines limit scaffold complexityCompounds like 2,4,6-triaminopyrimidine lack the full set of reactive amino groups, restricting access to certain polycyclic heterocycle libraries.
Reported process advantages may not transferPatented in situ synthesis methods and yield improvements are specific to this intermediate; direct analog substitution may not reproduce these efficiency gains.

Differentiation Evidence vs. Analogs


Efficient In Situ TAP Synthesis Process

In the synthesis of 2,4,5,6-tetraaminopyrimidine (TAP), a key intermediate for the antifolate methotrexate, the patented process using 2,4,6-triaminopyrimidine as a starting material avoids the isolation of a carcinogenic 5-nitroso intermediate. This is achieved by maintaining the reaction temperature at 0-20°C, resulting in a stirrable slurry rather than a gelatinous, hard-to-filter precipitate. This in situ method eliminates a laborious 5-6 day filtration step required in prior art methods (e.g., the Traube method) [1][2]. The use of the dihydrochloride salt in downstream methotrexate synthesis further improves overall yields from about 25% to approximately 40-50% compared to earlier processes [3].

Process Efficiency
Head-to-head
15–25% absolute yield increase (to 40–50%) and elimination of 5–6 day filtration vs. prior art Traube method.
Supports process chemistry fit for methotrexate manufacturing.
In situ reduction at 0–20°C; patent-sourced data.
Process Chemistry Methotrexate Synthesis Nitroso Intermediate Reduction

Enhanced Aqueous Solubility vs. Free Base

The dihydrochloride salt form (CAS 52980-67-3) is reported to be readily soluble in water, forming stable solutions . This is a significant advantage over the free base form (2,4,5,6-tetraaminopyrimidine, CAS 1004-74-6), which has a molecular weight of 140.15 g/mol and is expected to have much lower aqueous solubility due to its neutral, highly polarizable aromatic amine structure. While precise solubility values in water are not readily available in the open literature for direct comparison, this qualitative difference in solubility is a critical factor for solution-phase reactions and process development, enabling more consistent and efficient transformations.

Aqueous Solubility
Class-level
Readily water-soluble dihydrochloride salt vs. lower solubility free base (qualitative comparison).
Salt selection supports aqueous-based synthetic workflows.
Open-literature quantitative values not available; data to verify.
Pharmaceutical Intermediates Salt Selection Formulation

Stable Brown Hair Dye Developer

In the formulation of oxidative hair dyes, 2,4,5,6-tetraaminopyrimidine and its salts are specifically claimed for their ability to produce brown hues with 'great light stability' when used as a developer component [1]. This patent highlights its utility alongside other developer types like p-phenylenediamine, p-aminophenol, and 2,5-diaminopyridine. The formation of stable brown shades is a distinct application-based advantage. Furthermore, toxicological assessment of the related sulfate salt (TAPS) indicates that while the parent compound reduces bacterial growth, its UVB-degraded products are less toxic to mammalian (HaCaT) skin cells and are more readily utilized by bacteria [2], providing a comparative safety insight for formulation development.

Hair Dye Performance
Cross-study
Produces brown hues with reported great light stability; UVB-degraded sulfate salt shows reduced toxicity to HaCaT cells.
Formulation-context for oxidative hair dye developer selection.
Patent performance claim; toxicity data from related sulfate salt.
Hair Dye Formulation Oxidation Dyes Color Stability

Primary Application Scenarios


Methotrexate and Antifolate Synthesis

This compound is the optimal choice for the industrial production of methotrexate, aminopterin, and related pteridine-based antifolates. Its procurement enables the utilization of the patented in situ reduction process from 2,4,6-triaminopyrimidine [1], which eliminates a hazardous and time-consuming filtration step and contributes to a significant improvement in overall methotrexate yield (from ~25% to 40-50%) [2]. The enhanced water solubility of the dihydrochloride salt facilitates solution-phase reactions and simplifies work-up procedures compared to the free base .

Stable Brown Hair Dye Formulations

In the personal care industry, this compound is a preferred developer for oxidative hair dye formulations aimed at achieving stable brown shades. As documented in patent literature, 2,4,5,6-tetraaminopyrimidine derivatives are known to produce brown hues with excellent resistance to light-induced fading [3]. Formulators should consider the related sulfate salt's photodegradation profile, where UVB-exposed material shows reduced toxicity to human skin cells [4], as a relevant safety consideration during product development and stability testing.

Pyrimidodiazepine Heterocycle Synthesis

For medicinal chemistry programs, the four reactive amino groups of the 2,4,5,6-tetraaminopyrimidine core enable the construction of unique polycyclic scaffolds, such as pyrimido[4,5-b][1,4]diazepines, through regioselective reactions [5]. This specific reactivity profile is not achievable with less-substituted pyrimidines, making the dihydrochloride salt a key building block for exploring new chemical space in kinase inhibitor or other target-based drug discovery projects.

Application
Selection Property
Validation Focus
Methotrexate and antifolate synthesis
In situ process compatibility and salt-form solubility
Process yield and intermediate isolation review
Stable brown hair dye formulations
Developer hue profile and photostability context
Lightfastness and photodegradation-product assessment
Pyrimidodiazepine heterocycle synthesis
Tetraamine substitution pattern for regioselective reactions
Scaffold diversification and medicinal chemistry exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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